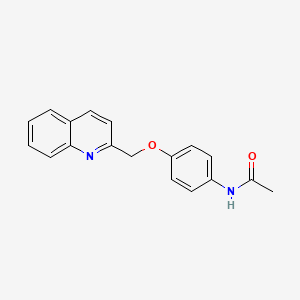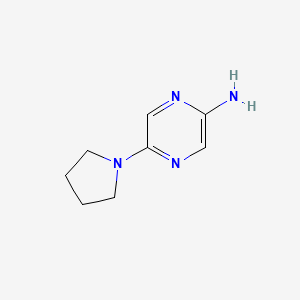![molecular formula C17H17ClN2 B8806736 1-[(2-CHLOROPHENYL)METHYL]-2-PROPYL-1H-1,3-BENZODIAZOLE](/img/structure/B8806736.png)
1-[(2-CHLOROPHENYL)METHYL]-2-PROPYL-1H-1,3-BENZODIAZOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorobenzyl)-2-propyl-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and material science. This particular compound features a 2-chlorobenzyl group attached to the benzimidazole ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-2-PROPYL-1H-1,3-BENZODIAZOLE typically involves the reaction of 2-chlorobenzyl chloride with 2-propyl-1H-benzimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chlorobenzyl)-2-propyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
1-(2-Chlorobenzyl)-2-propyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-2-PROPYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- 1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole
- 1-(2-Chlorobenzyl)-N-(1-(2-chlorobenzyl)-4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-amine
Uniqueness: 1-(2-Chlorobenzyl)-2-propyl-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C17H17ClN2 |
|---|---|
Peso molecular |
284.8 g/mol |
Nombre IUPAC |
1-[(2-chlorophenyl)methyl]-2-propylbenzimidazole |
InChI |
InChI=1S/C17H17ClN2/c1-2-7-17-19-15-10-5-6-11-16(15)20(17)12-13-8-3-4-9-14(13)18/h3-6,8-11H,2,7,12H2,1H3 |
Clave InChI |
GXKLKLQFZBLMPJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1H-pyrrolo[2,3-c]pyridine hydrobromide](/img/structure/B8806732.png)


